Tris(3-methoxyphenyl)arsane

Description

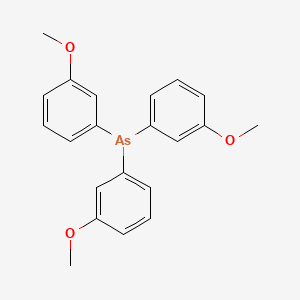

Tris(3-methoxyphenyl)arsane (CAS No. 92533-93-2) is an organoarsenic compound featuring three 3-methoxyphenyl groups bonded to a central arsenic atom. This compound is listed among intermediates and building blocks in biochemical and pharmaceutical contexts .

Properties

CAS No. |

92533-93-2 |

|---|---|

Molecular Formula |

C21H21AsO3 |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

tris(3-methoxyphenyl)arsane |

InChI |

InChI=1S/C21H21AsO3/c1-23-19-10-4-7-16(13-19)22(17-8-5-11-20(14-17)24-2)18-9-6-12-21(15-18)25-3/h4-15H,1-3H3 |

InChI Key |

CMJISGFPYXRNJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)[As](C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-methoxyphenyl)arsane can be synthesized through the reaction of 3-methoxyphenylmagnesium bromide with arsenic trichloride . The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3C7H7OMgBr+AsCl3→(C7H7O)3As+3MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tris(3-methoxyphenyl)arsane can undergo oxidation reactions to form arsenic oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Arsenic oxides and methoxyphenyl derivatives.

Reduction: Lower oxidation state arsenic compounds.

Substitution: Various substituted methoxyphenylarsanes.

Scientific Research Applications

Chemistry: Tris(3-methoxyphenyl)arsane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its interactions with cellular components and its ability to induce apoptosis in cancer cells are of particular interest.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of certain types of cancer. Its unique mechanism of action and selectivity for cancer cells make it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including semiconductors and optoelectronic devices. Its ability to modify the properties of materials at the molecular level is highly valued.

Mechanism of Action

Tris(3-methoxyphenyl)arsane exerts its effects through interactions with cellular proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. The molecular targets include key enzymes involved in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Key Observations :

- The biphenyl substituents in Tris(biphenyl-4-yl)arsane contribute to a larger molecular weight and extended π-conjugation, influencing its crystal packing.

Functional Differences :

Comparison with Other Analogous Compounds

Tris(tert-butyldimethylsilyloxy)arsane

- Structure : Features tert-butyldimethylsilyloxy (TBSO) groups instead of aryl substituents.

- Properties : Identified in GC-MS analyses of environmental samples but lacks reported bioactivity . Its silicon-based protecting groups enhance steric hindrance and thermal stability compared to aryl-substituted arsanes.

Arsenous Acid Tris(trimethylsilyl) Ester

- Structure : As-O-Si(CH₃)₃ groups.

- Properties : Detected in dichloromethane extracts; its trimethylsilyl groups improve volatility for GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.